5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound “5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine-4(5H)-one . Pyrazole derivatives are known to exhibit a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been used in the design and synthesis of pyrazolopyrazinones, which reveal the HIV-1 integrase inhibitory effect and dipeptidyl peptidase-IV inhibitory effect .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .Molecular Structure Analysis
The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF 3 group could be important for efficiency .Chemical Reactions Analysis
The synthetic strategy includes alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by the reduction of the azide functional group using triphenylphosphine .properties
IUPAC Name |
5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12-11-3-4-13-15(11)6-5-14(12)8-10-2-1-7-17-9-10/h3-6,10H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZHRERDNZSHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=CN3C(=CC=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
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